molecular formula C23H19N3O5S B305754 N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No. B305754
M. Wt: 449.5 g/mol
InChI Key: XQGRXDCOLAMDRJ-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as BZML, is a chemical compound that has been synthesized for scientific research purposes. BZML is a thiazolidinone derivative that has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes in cancer cells. This leads to an accumulation of ROS, which can cause DNA damage and ultimately result in cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have anti-inflammatory and antioxidant properties. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is that it has shown potent anticancer activity in vitro and in vivo. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its efficacy and minimize potential side effects.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further elucidate its mechanism of action. This could help to optimize its efficacy and minimize potential side effects. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to determine the safety and toxicity of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in vivo. Overall, N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promising potential as an anticancer agent and warrants further investigation.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,4-thiazolidinedione with 2,3-dimethylindole-3-carbaldehyde to form a Schiff base intermediate. The Schiff base is then reacted with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of acetic anhydride to form N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. The final product is obtained in high yield and purity through recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to inhibit tumor growth in mice models of breast cancer and colon cancer.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H19N3O5S/c1-13-16(15-5-3-4-6-17(15)25(13)2)10-20-22(28)26(23(29)32-20)11-21(27)24-14-7-8-18-19(9-14)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,27)/b20-10-

InChI Key

XQGRXDCOLAMDRJ-JMIUGGIZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5

SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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